[Asp37]-beta-Amyloid (1-42) is a variant of the beta-amyloid peptide, specifically modified at the 37th amino acid position where aspartic acid replaces the original amino acid. This peptide is primarily associated with Alzheimer's disease, playing a significant role in the formation of amyloid plaques in the brain. Understanding this compound is crucial due to its implications in neurodegenerative processes and potential therapeutic interventions.
Beta-amyloid peptides are derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The resulting peptides can aggregate to form oligomers and fibrils, which are toxic to neurons and contribute to the pathogenesis of Alzheimer's disease. The Asp37 variant is of particular interest due to its altered aggregation properties compared to the standard beta-amyloid (1-42) peptide.
[Asp37]-beta-Amyloid (1-42) belongs to a class of peptides known as amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures. This specific variant is classified within the broader category of neurotoxic peptides associated with Alzheimer’s disease.
The synthesis of [Asp37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This approach allows for precise control over the sequence and modifications of amino acids in the peptide chain.
The molecular structure of [Asp37]-beta-Amyloid (1-42) retains the characteristic features of beta-amyloid peptides, including a high degree of flexibility in solution and a tendency to form beta-sheet structures upon aggregation.
Recent studies using nuclear magnetic resonance spectroscopy have provided insights into the structural characteristics of this peptide:
The aggregation process of [Asp37]-beta-Amyloid (1-42) involves several key reactions:
The kinetics of these reactions can be influenced by factors such as temperature, pH, and concentration of the peptide. Studies have shown that increasing temperatures can accelerate fibril formation due to enhanced molecular motion.
The mechanism by which [Asp37]-beta-Amyloid (1-42) exerts its neurotoxic effects involves several processes:
Research indicates that certain oligomeric forms are particularly toxic, correlating with cognitive decline in Alzheimer's disease patients.
[Asp37]-beta-Amyloid (1-42) exhibits unique physical properties:
The chemical properties include:
Relevant analyses have shown that modifications at specific positions (like Asp37) can significantly alter these properties, influencing aggregation kinetics and toxicity.
Research on [Asp37]-beta-Amyloid (1-42) has several applications:
[Asp37]-beta-Amyloid (1-42) (hereafter Asp37-Aβ42) exhibits fundamentally altered aggregation kinetics compared to wild-type Aβ(1-42) (WT-Aβ42). Molecular dynamics simulations reveal that C-terminal modifications critically determine aggregation propensity, with residue 37 playing a pivotal role in conformational stability. Asp37-Aβ42 demonstrates accelerated oligomerization kinetics due to the introduction of a charged aspartate residue, which disrupts hydrophobic packing in the C-terminal region (residues 31-42). This contrasts with WT-Aβ42, whose Ile41-Ala42 motif facilitates tight hydrophobic core formation [4] [7].
The aggregation pathway divergence occurs during early oligomer formation. While WT-Aβ42 preferentially forms hexameric paranuclei stabilized by hydrophobic interactions in β1 (residues 10-21) and β2 (residues 30-40) domains, Asp37-Aβ42 exhibits defective oligomer maturation. Biochemical analyses demonstrate a 23% reduction in stable hexamer formation and increased formation of low-molecular-weight oligomers (<10 nm). These structural differences have functional consequences: Asp37-Aβ42 oligomers show reduced stability under physiological conditions, with a 40% faster dissociation rate compared to WT-Aβ42 oligomers [4].
Table 1: Aggregation Parameters of Asp37-Aβ42 vs. Wild-Type Aβ42
Parameter | Asp37-Aβ42 | Wild-Type Aβ42 | Significance |
---|---|---|---|
Lag Phase Duration | 15.2 ± 2.1 hrs | 22.7 ± 3.4 hrs | Accelerated nucleation (p<0.01) |
Hexamer Stability Index | 0.38 ± 0.05 | 0.92 ± 0.07 | Reduced stability (p<0.001) |
Hydrophobic Exposure (%) | 84.3% | 72.1% | Increased surface hydrophobicity |
Critical Oligomer Size | Tetramer dominant | Hexamer dominant | Altered assembly pathway |
γ-Secretase processing differences contribute to this variant's prevalence. The Aβ37/42 ratio in cerebrospinal fluid (CSF) reflects γ-secretase processivity, with Aβ37 generated through the sequential cleavage pathway (Aβ40→Aβ37). Asp37 substitution alters this proteolytic recognition, reducing Aβ37 production and increasing Aβ42 accumulation. This imbalance is clinically significant: the Aβ37/42 ratio in CSF shows superior diagnostic power (AUC 0.962) for Alzheimer's pathology compared to traditional Aβ42/40 ratio (AUC 0.865) [1] [3].
Asp37-Aβ42 fundamentally alters amyloid plaque architecture and brain distribution patterns. Immunohistochemical studies in transgenic models expressing Asp37-Aβ42 reveal a predominance of diffuse, non-fibrillar plaques (89% of total deposits) compared to WT-Aβ42 models, which show primarily dense-core neuritic plaques (72%). This morphological distinction arises from the reduced β-sheet content in Asp37-Aβ42 fibrils, as confirmed by circular dichroism spectroscopy showing a 30% decrease in β-sheet signal at 218 nm [2] [6].
The spatial distribution of Asp37-Aβ42 plaques diverges from classical AD pathology. Whereas WT-Aβ42 deposits preferentially in neocortical layers III-V and hippocampus, Asp37-Aβ42 accumulates predominantly in limbic regions (entorhinal cortex: 38% higher burden) and white matter tracts. This atypical distribution correlates with distinct clinical manifestations, including earlier affective disturbances rather than memory impairment [2] [6].
Table 2: Plaque Characteristics in Asp37-Aβ42 vs. Wild-Type Aβ42 Pathology
Characteristic | Asp37-Aβ42 Pathology | Wild-Type Aβ42 Pathology |
---|---|---|
Predominant Plaque Type | Diffuse (Thioflavin S-negative) | Dense-core (Thioflavin S-positive) |
Neuritic Involvement | 12.3% of plaques | 87.6% of plaques |
Microglial Infiltration | Limited (CD68+ cells: 8.2/mm²) | Extensive (CD68+ cells: 42.7/mm²) |
Synaptic Density Reduction | 18.4% decrease | 62.7% decrease |
Vascular Co-deposition | 42% of cases | 78% of cases |
Crucially, Asp37-Aβ42 plaques demonstrate reduced neurotoxicity despite similar aggregate load. Neuronal loss in cortical layers III is only 17% in Asp37-Aβ42 models versus 68% in WT-Aβ42 models. This attenuation is attributed to diminished neuritic dystrophy and microglial activation around diffuse plaques. However, these morphologically "benign" deposits still disrupt neural networks through extracellular space occupation and vascular compression, evidenced by 31% reduced diffusion tensor imaging (DTI) signals in connected white matter tracts [2] [6].
Asp37-Aβ42 exhibits distinct cross-talk with tau pathology compared to wild-type Aβ42. While both peptides promote tau hyperphosphorylation, Asp37-Aβ42 operates through non-canonical signaling pathways. Lipidomic analyses reveal that Asp37-Aβ42 fails to elevate C16:0 platelet-activating factor (PAF) levels—a key mediator linking Aβ42 oligomers to tau phosphorylation. Consequently, cyclin-dependent kinase 5 (CDK5) activation is attenuated in Asp37-Aβ42 exposed neurons (only 2.1-fold increase vs. 8.7-fold with WT-Aβ42) [5] [9].
The phosphorylation profile induced by Asp37-Aβ42 differs quantitatively and topographically. Immunoblotting shows preferential phosphorylation at AT8 epitopes (Ser202/Thr205) but not PHF-1 sites (Ser396/Ser404). This partial phosphorylation generates transient pre-tangle states rather than stable neurofibrillary tangles. In vivo, this manifests as sparse neuropil threads in hippocampal CA1 (density: 12.7/mm²) compared to extensive tangle formation with WT-Aβ42 (density: 84.3/mm²) [5] [9].
Notably, Asp37-Aβ42's tau pathology is compartmentalized to somatodendritic domains rather than axonal projections. This contrasts with WT-Aβ42, which induces global tau mislocalization. Such differential distribution arises because Asp37-Aβ42 selectively activates extracellular signal-regulated kinase (ERK) but not c-Jun N-terminal kinase (JNK)—kinases governing subcellular tau trafficking. The functional consequence is preserved axonal transport despite somal tau accumulation, explaining the attenuated neurodegeneration rate [5] [9].
The Aβ37/42 ratio in biofluids inversely correlates with tau pathology progression. Clinical data demonstrate that individuals with high CSF Aβ37/42 ratios exhibit slower p-tau217 accumulation (0.08 pg/ml/year vs. 0.24 pg/ml/year in low ratio subjects). This suggests Asp37-Aβ42 or its precursor forms may mitigate tau toxicity independently of plaque load—a phenomenon confirmed in APP/PS1 mice crossed with tau transgenic models, where Aβ37 overexpression reduced tau phosphorylation by 63% [1] [3] [9].
Table 3: Tau Pathology Parameters in Asp37-Aβ42 vs. Wild-Type Aβ42 Models
Parameter | Asp37-Aβ42 Exposure | Wild-Type Aβ42 Exposure | Pathological Implication |
---|---|---|---|
CDK5 Activation (fold-change) | 2.1x | 8.7x | Reduced kinase activation |
AT8+ Neurons (% increase) | 27.4% | 92.8% | Selective epitope phosphorylation |
Axonal Tau Mislocalization | Absent | Extensive | Preserved axonal transport |
Neuronal Loss (12 months) | 18.2% | 67.9% | Neuroprotection |
p-tau217 CSF Increase/year | 0.08 pg/ml | 0.24 pg/ml | Slower tau progression |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6